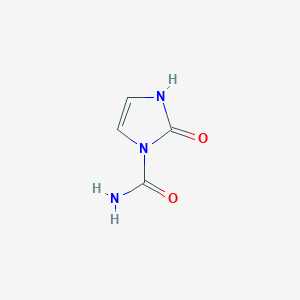
Benzaldehyde, 4-(octyloxy)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-(octyloxy)-, oxime: is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and an octyloxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Benzaldehyde, 4-(octyloxy)-, oxime can be synthesized through the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 4-(octyloxy)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, Oxone®
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Zinc oxide, nickel salts
Major Products Formed:
Nitriles: Formed through oxidation
Amines: Formed through reduction
Substituted Derivatives: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzaldehyde, 4-(octyloxy)-, oxime is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry:
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-(octyloxy)-, oxime involves its ability to form stable intermediates during chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes rearrangement to form an amide or nitrile, depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.
Comparación Con Compuestos Similares
Benzaldehyde oxime: Similar in structure but lacks the octyloxy group.
4-Methoxybenzaldehyde oxime: Similar but has a methoxy group instead of an octyloxy group.
Uniqueness:
Hydrophobicity: The presence of the octyloxy group increases the hydrophobicity of the compound, making it more suitable for applications in non-polar environments.
Propiedades
Número CAS |
61096-95-5 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-[(4-octoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3 |
Clave InChI |
PUFQYBJCWNHCIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)

![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
